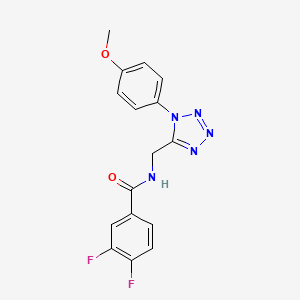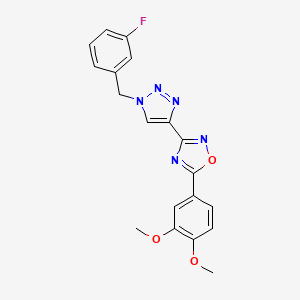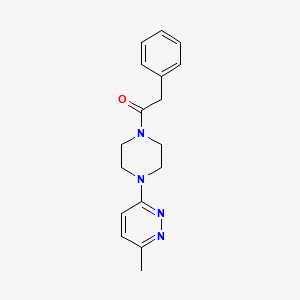
3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has been mentioned in the context of antitumor activity . It is an arylamide derivative that exhibits high RAF/MEK complex-stabilizing activity and can be used for the treatment or prevention of cell proliferative disorders, particularly cancers .
Molecular Structure Analysis
The molecular structure of a compound like 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide would involve various functional groups. These include the amide group (CONH2), the aromatic ring structures of the benzamide and methoxyphenyl groups, and the tetrazole ring .Physical And Chemical Properties Analysis
Specific physical and chemical properties of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, such as its melting point, boiling point, and density, were not found in the sources I accessed .Scientific Research Applications
Antihyperglycemic Agents
Research into benzamide derivatives, including compounds structurally similar to 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, has led to the identification of antidiabetic agents. A study demonstrated the synthesis of benzamide derivatives as part of the search for new treatments for diabetes mellitus. These compounds showed promise in structure-activity relationship studies, highlighting their potential as candidate drugs for diabetes management (Nomura et al., 1999).
PET Imaging Agents
Another research application involves the synthesis of difluoro-N-benzamide compounds for positron emission tomography (PET) imaging in cancer diagnostics. Specifically, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the utility of difluoro-N-benzamide derivatives in imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013).
Electroluminescence in Polymer LEDs
Compounds containing fluoro groups, such as 3,4-difluoro-N-benzamide derivatives, have been used in the development of hole-transporting materials (HTMs) for polymer light-emitting diodes (LEDs). These materials aim to enhance device performance by modulating the energy levels and enabling thermal cross-linking to prevent interfacial mixing (Cheng et al., 2011).
Antipathogenic Activity
The synthesis and characterization of benzamide derivatives, including those with fluoro groups, have shown significant antipathogenic activities, particularly against strains known for their biofilm-forming capabilities. These findings suggest the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Mechanism of Action
The compound is known to exhibit high RAF/MEK complex-stabilizing activity . RAF and MEK are proteins involved in cell signaling pathways that regulate cell growth and survival. By stabilizing the RAF/MEK complex, this compound could potentially inhibit abnormal cell proliferation, making it useful in the treatment or prevention of cancers .
Safety and Hazards
properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYFXYTWLSIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)
![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2684245.png)




![4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2684250.png)


![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)

![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)
